N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate
Overview
Description
N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate is a chemical compound with the molecular formula C12H23N3O5. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate typically involves the reaction of N-ethyl-3-(4-methyl-1-piperazinyl)propanamide with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves the following steps:
Formation of N-ethyl-3-(4-methyl-1-piperazinyl)propanamide: This intermediate is synthesized by reacting 4-methylpiperazine with ethyl 3-bromopropanoate under basic conditions.
Formation of the Oxalate Salt: The intermediate is then reacted with oxalic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission and cellular metabolism
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: A related compound with similar structural features but different functional groups.
N-ethyl-3-(4-methyl-1-piperazinyl)propanamide: The precursor to the oxalate salt.
Uniqueness
N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalate salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
N-ethyl-3-(4-methylpiperazin-1-yl)propanamide;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.C2H2O4/c1-3-11-10(14)4-5-13-8-6-12(2)7-9-13;3-1(4)2(5)6/h3-9H2,1-2H3,(H,11,14);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCCCDBOUNIWEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCN1CCN(CC1)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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